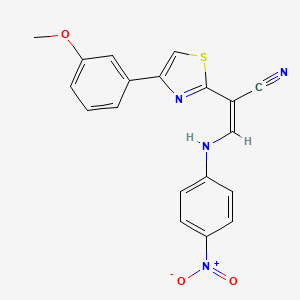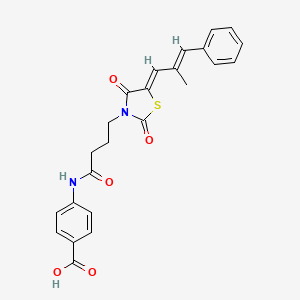
4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid is the simplest aromatic carboxylic acid and is commonly used as a food preservative . It’s known for its dual propensity in aromaticity and acidity .
Synthesis Analysis
Benzoic acid can be synthesized through various methods. One of the most common methods is the air oxidation of toluene . There are also multi-step synthetic sequences that involve reactions like acylation and bromination .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring attached to a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
Benzoic acid can undergo various chemical reactions. For example, it can react with oxidizing reagents at high temperatures . It can also be reduced to alcohols using reducing agents like Lithium aluminium hydride (LiAlH4) .Physical And Chemical Properties Analysis
Benzoic acid is a white crystalline solid that is slightly soluble in water . Its physical and chemical properties can be influenced by external fields .Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Soni, J. et al. (2015) discussed the synthesis of compounds related to 4-thiazolidinone, which exhibited potent anti-cancer activity. They explored the structure-activity relationship to facilitate the development of these compounds as cancer treatments (Soni, J. et al., 2015).
Havrylyuk, D. et al. (2010) investigated novel 4-thiazolidinones with benzothiazole moiety for antitumor screening. They found that certain compounds exhibited anticancer activity on various cancer cell lines (Havrylyuk, D. et al., 2010).
Inhibitors for Medical Application
Zidar, N. et al. (2010) designed and synthesized compounds based on the 4-thiazolidinone structure as inhibitors of the bacterial enzyme MurD. These compounds showed promise as novel inhibitors for bacterial enzymes (Zidar, N. et al., 2010).
Ottanà, R. et al. (2017) synthesized 4-thiazolidinone derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B). They found these compounds to have insulinomimetic and anti-inflammatory properties, indicating potential applications in metabolic disorders and inflammatory signaling (Ottanà, R. et al., 2017).
Synthesis and Characterization
Uršič, U. et al. (2010) conducted a study on the synthesis of 4-thiazolidinone derivatives, contributing to the understanding of the chemical properties and potential applications of these compounds (Uršič, U. et al., 2010).
Tzimopoulos, D. et al. (2010) reported on the synthesis and structural investigation of triorganostannyl esters, including those related to 4-thiazolidinone derivatives. This research aids in understanding the physicochemical properties of these compounds (Tzimopoulos, D. et al., 2010).
Miscellaneous Applications
Abraham, W. et al. (1990) isolated derivatives from the fungus Curvularia fallax, which are structurally related to 4-thiazolidinone. These compounds showed potential for biological applications (Abraham, W. et al., 1990).
Golota, S. et al. (2015) researched the design of new non-steroidal anti-inflammatory drugs using a 4-thiazolidinone core. This indicates potential applications in the treatment of inflammation (Golota, S. et al., 2015).
Mecanismo De Acción
Target of Action
Benzoic acid derivatives have been studied for their effects on various biological systems . The specific target would depend on the exact structure of the compound and its intended use.
Mode of Action
For instance, some benzoic acid derivatives can inhibit certain enzymes or interact with specific receptors . The exact mode of action would depend on the specific structure of the compound and its target.
Biochemical Pathways
The compound, being a derivative of benzoic acid, might be involved in similar biochemical pathways as benzoic acid. Benzoic acid can be synthesized via the phenylalanine ammonia-lyase (PAL) pathway in plants . The conversion efficiency from benzoic acid to salicylic acid might account for variation in basal salicylic acid among plant species . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-16(14-17-6-3-2-4-7-17)15-20-22(28)26(24(31)32-20)13-5-8-21(27)25-19-11-9-18(10-12-19)23(29)30/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,25,27)(H,29,30)/b16-14+,20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYABHBCDDMHYGJ-GEZYKDBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)
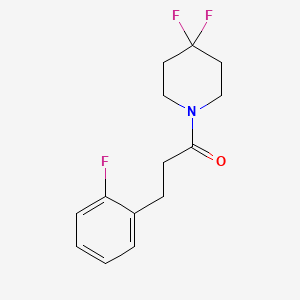

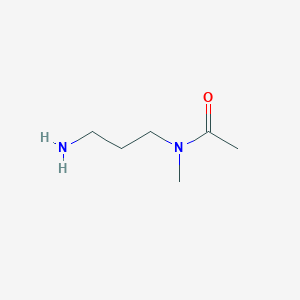

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)
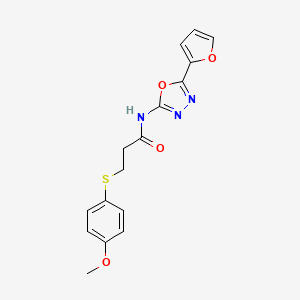
![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)
